molecular formula C17H31N3O2 B5632731 (3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

Cat. No. B5632731
M. Wt: 309.4 g/mol
InChI Key: LQOQZOBEJJFHSD-RHSMWYFYSA-N
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Description

The compound belongs to a class of chemical entities that exhibit a complex molecular architecture involving piperidinol, pyrazole, and methoxyethyl functional groups. These structural motifs are often found in molecules investigated for their potential pharmacological activities, including interactions with various biological targets.

Synthesis Analysis

The synthesis of related complex molecules typically involves multi-step organic reactions, starting from simpler precursors. For instance, Kumar et al. (2004) describe the synthesis of a complex molecule with a pyrazole moiety, indicating a process involving steps like nucleophilic aromatic substitution and subsequent functional group modifications (Kumar et al., 2004). These methods may offer insights into possible synthetic routes for our target compound, focusing on regioselectivity and yield optimization.

Molecular Structure Analysis

The detailed molecular structure of compounds similar to the target molecule can be elucidated using X-ray crystallography, as demonstrated by Kumarasinghe et al. (2009) (Kumarasinghe et al., 2009). These studies reveal the conformational preferences and geometric parameters crucial for understanding the molecule's interaction with its environment or biological targets.

Chemical Reactions and Properties

Chemical reactions involving the pyrazole and piperidine moieties are central to modifying the compound's functional groups, thereby altering its chemical properties. Research by Jao et al. (1996) on addition-rearrangement reactions with pyrans indicates the type of chemical transformations that could be applied to similar compounds (Jao et al., 1996).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through experimental studies. For instance, the work by Naveen et al. (2015) on a related compound provides insights into its crystalline structure and intermolecular interactions, which are critical for understanding the compound's physical properties (Naveen et al., 2015).

properties

IUPAC Name

(3R,4R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-14-13-19(10-6-17(14,21)7-11-22-4)8-5-9-20-16(3)12-15(2)18-20/h12,14,21H,5-11,13H2,1-4H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOQZOBEJJFHSD-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

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